Mesterolone
Overview
Description
Mesterolone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is considered a weak androgen as it is inactivated by 3α-hydroxysteroid dehydrogenase in skeletal muscles . It is not a substrate for aromatase, so it is not converted into estrogen . Mesterolone is used in the treatment of low testosterone, hypogonadism, oligozoospermia, and Leydig cell failure .
Synthesis Analysis
Mesterolone is synthesized from 1α-methyl testosterone. In a mixture of THF, t-butanol, and ammonia, lithium is dissolved at 45° C. This mixture is then combined with a solution of 1α-methyl testosterone in THF at 50° C. After the reaction has ended, it is quenched by adding mesityl oxide .Molecular Structure Analysis
The molecular formula of Mesterolone is C20H32O2 . It is a 3-oxo-5alpha-steroid .Chemical Reactions Analysis
Mesterolone is prone to photochemical degradation. A simple and cost-effective post-derivatized TLC-densitometric method using ceric sulfate as a staining reagent has been developed for the analysis of Mesterolone and its degradation products under various stress conditions .Physical And Chemical Properties Analysis
Mesterolone has a molecular weight of 304.5 g/mol . It is a synthetic androgenic-anabolic steroid (AAS) used for the cure of infertility and hypogonadism .Scientific Research Applications
Muscle Growth and Satellite Cell Influence
- Mesterolone, a synthetic oral anabolic steroid, has been observed to significantly influence muscle growth and strength, especially in sports contexts. Studies reveal its significant impact on satellite cells (SCs), which are essential for muscle growth by forming new myonuclei. For instance, in maturing skeletal muscle fibers of chickens, mesterolone administration led to a notable increase in fiber size (approximately 36%) and numbers of SCs and myonuclei. This indicates mesterolone's role in skeletal muscle hypertrophy during maturation (Allouh & Aldirawi, 2012). Another study confirmed this effect, demonstrating an increase in pectoralis mass and fiber size, with a significant rise in SC indices and number of myonuclei upon mesterolone administration (Allouh & Aldirawi, 2012).
Metabolic Analysis and Stability
- Mesterolone's metabolic profile in horses has been studied to identify potential screening targets for controlling its misuse in equine sports. The study outlined the in vitro and in vivo metabolism of mesterolone in racehorses, identifying several metabolites that could be used as markers for its detection (Ho et al., 2007). A post-derivative TLC densitometric stability-indicating assay for mesterolone has also been developed, providing a method for analyzing mesterolone and its degradation products under various stress conditions (Musharraf et al., 2015).
Impact on Cardiac Muscle and Lipoprotein Profile
- The chronic intake of mesterolone has been associated with significant postmortem changes in the heart of adult male albino rats, indicating its impact on the cardiac muscle's energy content, oxidative status, and histological architecture (Omran et al., 2022). In another study, mesterolone's adverse effect on cardiac remodeling and lipoprotein profile was noted, suggesting that while exercise can counteract some of these effects, mesterolone can still induce pathogenic cardiac hypertrophy and a pro-atherogenic lipoprotein profile (Fontana et al., 2008).
Other Applications and Effects
- Mesterolone has been used in infertility treatments due to its ability to increase sperm count, although its impact on the prostate, lipid profile, and metabolic parameters requires further study. Its high affinity for sex hormone-binding globulin (SHBG) suggests it could influence free testosterone fractions and suppress SHBG levels (Düğeroğlu, 2022).
- Research has shown mesterolone's potential to induce hypoplasia in seminiferous tubules, suggesting adverse effects on testicular structure and sperm quality (Shittu et al., 2010).
- In a study on mania related to mesterolone in a previously mentally healthy person, the drug was linked to psychiatric symptoms such as mania, highlighting the need for caution in its use and awareness of its psychotropic effects (Gahr et al., 2012).
- The morphological changes in murine skeletal muscle in response to exercise and mesterolone have been studied, showing that both exercise and mesterolone cause significant hypertrophy of extrafusal muscle fibers, with a greater hypertrophy of Type I fibers. This study also noted changes in mitochondria, capillarity, and satellite cells, indicating the complex effects of mesterolone on muscle morphology (Fontana et al., 2010).
Future Directions
properties
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRZJKIQKRJCF-TZPFWLJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878533 | |
Record name | Mesterolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mesterolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Mesterolone | |
CAS RN |
1424-00-6 | |
Record name | 1α-Methyl-5α-androstan-17β-ol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1424-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mesterolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesterolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13587 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mesterolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054 | |
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Record name | Mesterolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesterolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESTEROLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mesterolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
Record name | Mesterolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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